2-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol
Overview
Description
2-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities
Mechanism of Action
Target of Action
It’s worth noting that thiazole derivatives have been found to interact with a variety of targets, including enzymes like carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, and topoisomerase ii .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, often leading to inhibition or modulation of the target’s activity . For instance, some thiazole derivatives have been reported to inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 .
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Pharmacokinetics
Preliminary pharmacokinetics studies in rats have shown that some thiazole derivatives may serve as possible lead compounds for the development of antibacterial drugs .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol typically involves the reaction of aromatic aldehydes with thioglycolic acid and thiosemicarbazide in the presence of sulfuric acid (H₂SO₄). This one-pot synthesis method results in the formation of the desired thiazole derivative . The reaction conditions include maintaining an acidic environment and controlling the temperature to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply. The use of continuous flow reactors and automated synthesis systems could enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenolic and amino groups in the compound can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
2-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2-amino-1,3,4-thiadiazole: Known for its antimicrobial properties.
2-amino-5-methyl-1,3,4-thiadiazole: Used in the synthesis of various derivatives with biological activities.
2-amino-5-ethyl-1,3,4-thiadiazole: Utilized in the development of dyes and ligands.
Uniqueness
2-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-(2-amino-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS2/c11-10-12-13-8(16-10)5-15-9(13)6-3-1-2-4-7(6)14/h1-5,9,14H,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICRVQYJIAUFTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2N3C(=CS2)SC(=N3)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201194658 | |
Record name | 2-(2-Amino-5H-thiazolo[4,3-b]-1,3,4-thiadiazol-5-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201194658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137609-25-7 | |
Record name | 2-(2-Amino-5H-thiazolo[4,3-b]-1,3,4-thiadiazol-5-yl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137609-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Amino-5H-thiazolo[4,3-b]-1,3,4-thiadiazol-5-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201194658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.